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molecular formula C9H8F3NO2 B104740 Methyl 2-amino-4-(trifluoromethyl)benzoate CAS No. 61500-87-6

Methyl 2-amino-4-(trifluoromethyl)benzoate

Cat. No. B104740
M. Wt: 219.16 g/mol
InChI Key: DZICUHOFOOPVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786108B2

Procedure details

Add a solution of methyl 2-amino-4-trifluoromethylbenzoate (178 g, 812 mmol) in ethanol (3.3 L) to a suspension of iodine (206.1 g, 812 mmol) and silver (II) sulfate (253 g, 812 mmol) in ethanol (5 L) at room temperature under an atmosphere of nitrogen and stir for 2 h. Filter the suspension through a pad of a Celite®, wash the pad with additional ethanol (2 L) and remove the solvents from the combined filtrates under reduced pressure at 40° C. Dissolve the residue in ethyl acetate (7.5 L) and wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to give the title compound as a pale brown crystalline solid (276.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.39 (1H, s), 6.99 (1H, s), 5.93 (2H, s), 3.90 (3 H, s).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
solvent
Reaction Step One
Quantity
206.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
253 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:16]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[C:9]([I:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
178 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Name
Quantity
3.3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
206.1 g
Type
reactant
Smiles
II
Name
Quantity
5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
253 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the suspension through a pad of a Celite®
WASH
Type
WASH
Details
wash the pad with additional ethanol (2 L)
CUSTOM
Type
CUSTOM
Details
remove the solvents from the combined filtrates under reduced pressure at 40° C
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in ethyl acetate (7.5 L)
WASH
Type
WASH
Details
wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 276 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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